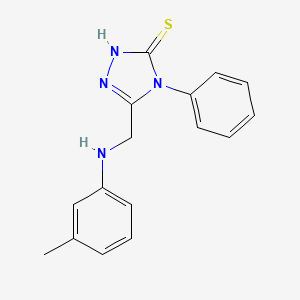

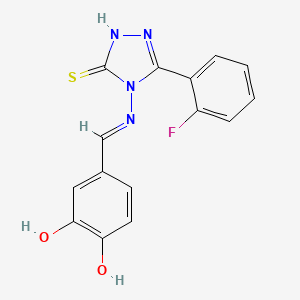

![molecular formula C28H23N3O2S2 B12019714 (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-83-8](/img/structure/B12019714.png)

(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El compuesto (5Z)-5-{[3-(4-Metoxi fenil)-1-fenil-1H-pirazol-4-YL]metileno}-3-(4-metilbencilo)-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja que pertenece a la clase de las tiazolidinonas. Estos compuestos son conocidos por sus diversas actividades biológicas, que incluyen propiedades antiinflamatorias, antimicrobianas y anticancerígenas. La estructura única de este compuesto, que presenta un anillo de tiazolidinona fusionado con una unidad de pirazol, contribuye a sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de (5Z)-5-{[3-(4-Metoxi fenil)-1-fenil-1H-pirazol-4-YL]metileno}-3-(4-metilbencilo)-2-tioxo-1,3-tiazolidin-4-ona normalmente implica un proceso de varios pasos:

Formación del Anillo de Pirazol: El paso inicial implica la síntesis del anillo de pirazol mediante la reacción de hidrazina con una β-dicetona adecuada en condiciones ácidas.

Formación del Anillo de Tiazolidinona: El derivado de pirazol se hace reaccionar entonces con una tioamida y un aldehído para formar el anillo de tiazolidinona. Este paso suele requerir un catalizador y se lleva a cabo en condiciones de reflujo.

Acoplamiento Final: El paso final implica el acoplamiento del derivado de tiazolidinona con un haluro de bencilo en presencia de una base para producir el compuesto objetivo.

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para aumentar el rendimiento y la pureza. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de reactores automatizados para escalar eficientemente el proceso de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en el grupo tioxo, lo que lleva a la formación de sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden dirigirse al grupo metileno, convirtiéndolo en un grupo metilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan normalmente.

Sustitución: Las reacciones de sustitución electrófila suelen requerir catalizadores como el cloruro de aluminio o el cloruro de hierro(III).

Principales Productos

Oxidación: Sulfóxidos y sulfonas.

Reducción: Derivados metilados.

Sustitución: Derivados aromáticos funcionalizados.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.

Biología

Biológicamente, el compuesto presenta importantes actividades antimicrobianas y antiinflamatorias. Se ha estudiado su potencial para inhibir el crecimiento bacteriano y reducir la inflamación en diversos modelos.

Medicina

En medicina, el compuesto se está explorando por sus propiedades anticancerígenas. Estudios preliminares sugieren que puede inducir la apoptosis en células cancerosas, lo que lo convierte en un candidato prometedor para el desarrollo de fármacos.

Industria

Industrialmente, el compuesto puede utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas.

Mecanismo De Acción

El mecanismo de acción de (5Z)-5-{[3-(4-Metoxi fenil)-1-fenil-1H-pirazol-4-YL]metileno}-3-(4-metilbencilo)-2-tioxo-1,3-tiazolidin-4-ona implica su interacción con diversos objetivos moleculares. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir la actividad de ciertas quinasas implicadas en las vías de señalización celular, lo que lleva a la supresión de la proliferación celular y la inducción de la apoptosis en células cancerosas.

Comparación Con Compuestos Similares

Compuestos Similares

Tiazolidinedionas: Estos compuestos también contienen un anillo de tiazolidinona pero difieren en sus sustituyentes y actividades biológicas.

Pirazolonas: Compuestos con un anillo de pirazol que presentan propiedades antiinflamatorias y analgésicas.

Unicidad

La unicidad de (5Z)-5-{[3-(4-Metoxi fenil)-1-fenil-1H-pirazol-4-YL]metileno}-3-(4-metilbencilo)-2-tioxo-1,3-tiazolidin-4-ona radica en sus características estructurales combinadas de los anillos de tiazolidinona y pirazol. Esta doble funcionalidad aumenta su actividad biológica y la convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.

Propiedades

Número CAS |

623934-83-8 |

|---|---|

Fórmula molecular |

C28H23N3O2S2 |

Peso molecular |

497.6 g/mol |

Nombre IUPAC |

(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C28H23N3O2S2/c1-19-8-10-20(11-9-19)17-30-27(32)25(35-28(30)34)16-22-18-31(23-6-4-3-5-7-23)29-26(22)21-12-14-24(33-2)15-13-21/h3-16,18H,17H2,1-2H3/b25-16- |

Clave InChI |

VRVDBPKHCSHBGR-XYGWBWBKSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)/SC2=S |

SMILES canónico |

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)SC2=S |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

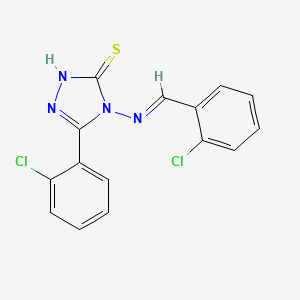

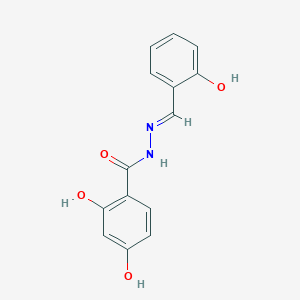

![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)

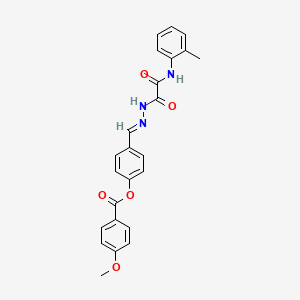

![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)

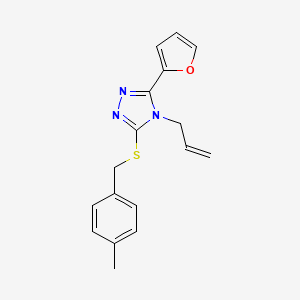

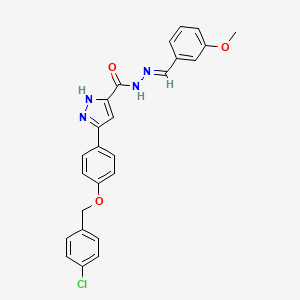

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019685.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)

![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)